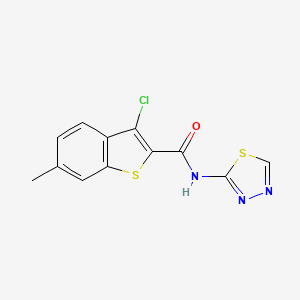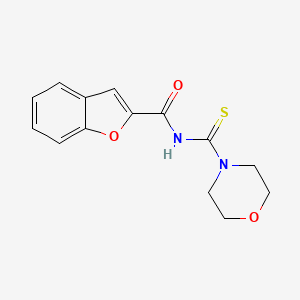
N-(4-morpholinylcarbonothioyl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-morpholinylcarbonothioyl)-1-benzofuran-2-carboxamide, also known as Morinamide, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Morinamide is a thioamide derivative of benzofuran and is known to exhibit various biological activities.
Applications De Recherche Scientifique
N-(4-morpholinylcarbonothioyl)-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, anti-tumor, and anti-bacterial properties. The compound has also been found to possess antioxidant and neuroprotective properties.
Mécanisme D'action
The exact mechanism of action of N-(4-morpholinylcarbonothioyl)-1-benzofuran-2-carboxamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of various enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. The compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to exhibit anti-cancer properties by inducing apoptosis and cell cycle arrest in cancer cells. The compound has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-morpholinylcarbonothioyl)-1-benzofuran-2-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify. It exhibits high stability and can be stored for extended periods without significant degradation. However, this compound has some limitations for lab experiments. The compound is not very water-soluble, which can limit its use in aqueous systems. Additionally, the compound can exhibit low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
N-(4-morpholinylcarbonothioyl)-1-benzofuran-2-carboxamide has several potential future directions for scientific research. The compound has shown promise as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Future research could focus on improving the bioavailability of this compound to enhance its effectiveness in vivo. Additionally, the compound could be modified to improve its water solubility, which would increase its potential applications in aqueous systems. Further studies could also investigate the potential synergistic effects of this compound with other compounds to enhance its therapeutic efficacy.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound exhibits various biological activities and has been extensively studied for its anti-inflammatory, anti-cancer, anti-tumor, and anti-bacterial properties. This compound has several advantages for lab experiments, including ease of synthesis and high stability. However, the compound has some limitations, including low water solubility and bioavailability. Future research could focus on improving the bioavailability and water solubility of this compound to enhance its potential therapeutic applications.
Méthodes De Synthèse
N-(4-morpholinylcarbonothioyl)-1-benzofuran-2-carboxamide can be synthesized by reacting 2-hydroxybenzofuran with thiosemicarbazide in the presence of morpholine. The reaction yields this compound as a white crystalline powder. The purity of the compound can be improved by recrystallization using a suitable solvent.
Propriétés
IUPAC Name |
N-(morpholine-4-carbothioyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c17-13(15-14(20)16-5-7-18-8-6-16)12-9-10-3-1-2-4-11(10)19-12/h1-4,9H,5-8H2,(H,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJORFSANHYDEID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

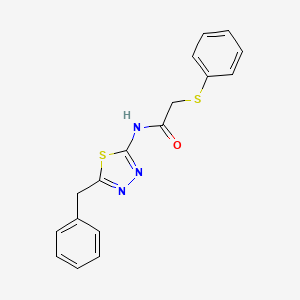
![4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B5814334.png)
![1-[(2,6-difluorophenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5814338.png)
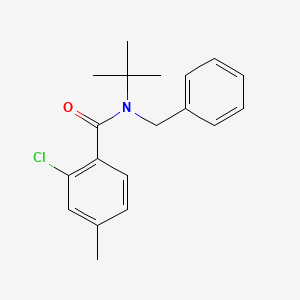
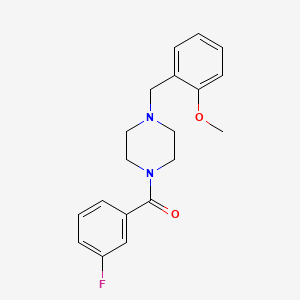
![4-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5814357.png)
![N-(3-{[(acetylamino)carbonothioyl]amino}-4-chlorophenyl)propanamide](/img/structure/B5814361.png)
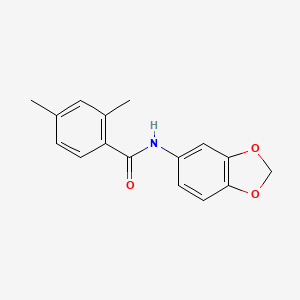
![N-benzyl-N'-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N-(2-hydroxyethyl)urea](/img/structure/B5814417.png)
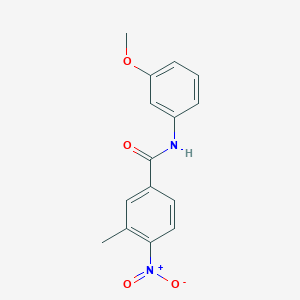
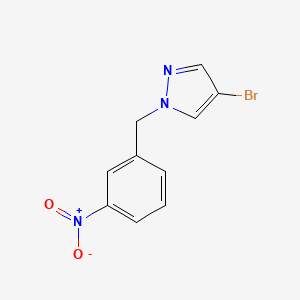
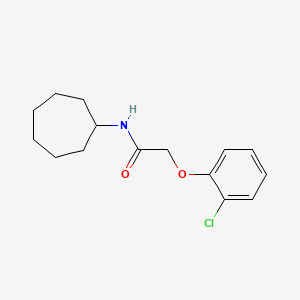
![2-(2,3-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5814449.png)
